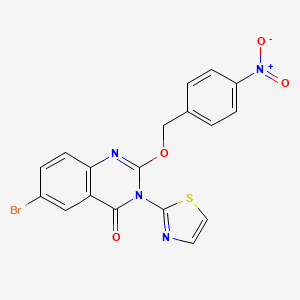

4(3H)-Quinazolinone, 6-bromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)-

Description

The compound 4(3H)-Quinazolinone, 6-bromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- is a substituted quinazolinone derivative characterized by a bromine atom at position 6, a 4-nitrophenyl methoxy group at position 2, and a thiazolyl moiety at position 3. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and CNS-modulating properties . The structural uniqueness of this compound lies in its electron-withdrawing substituents (bromo and nitro groups) and the thiazolyl ring, which may enhance interactions with biological targets such as enzymes or receptors .

Properties

CAS No. |

85178-74-1 |

|---|---|

Molecular Formula |

C18H11BrN4O4S |

Molecular Weight |

459.3 g/mol |

IUPAC Name |

6-bromo-2-[(4-nitrophenyl)methoxy]-3-(1,3-thiazol-2-yl)quinazolin-4-one |

InChI |

InChI=1S/C18H11BrN4O4S/c19-12-3-6-15-14(9-12)16(24)22(18-20-7-8-28-18)17(21-15)27-10-11-1-4-13(5-2-11)23(25)26/h1-9H,10H2 |

InChI Key |

FXXDFTSPSPZGMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=NC=CS4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Overview of Quinazolinone Synthesis Strategies

Quinazolinones are typically synthesized via condensation reactions involving 2-aminobenzamide derivatives and aldehydes or other electrophilic partners, followed by functional group modifications to introduce specific substituents such as halogens, nitro groups, and heterocycles.

Preparation Methods of 4(3H)-Quinazolinone, 6-bromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)-

Starting Materials and General Conditions

- Substrates: 2-amino-5-bromobenzamide or its derivatives serve as the core scaffold for the quinazolinone ring with bromine at the 6-position.

- Electrophiles: 4-nitrobenzyl alcohol derivatives or 4-nitrophenylmethoxy precursors provide the 2-((4-nitrophenyl)methoxy) substituent.

- Heterocyclic coupling: The 3-(2-thiazolyl) group is introduced via coupling with 2-thiazole-containing reagents.

Reagents are typically reagent-grade and used without further purification. Reactions are performed in standard glassware, often under inert atmosphere or controlled temperature conditions (e.g., 70 °C for several hours).

Stepwise Synthetic Approach

Formation of the Quinazolinone Core

- The quinazolinone core is prepared by condensation of 6-bromo-2-aminobenzamide with an appropriate aldehyde or equivalent electrophile.

- For example, reaction with 4-nitrobenzaldehyde derivatives in acetic acid at room temperature for 0.5 hours yields intermediate dihydroquinazolinones.

- The reaction mixture is then treated with cold water to precipitate the intermediate, which is filtered and dried.

Introduction of the 2-((4-nitrophenyl)methoxy) Group

- Alkylation of the phenolic hydroxyl group on the quinazolinone ring with 4-nitrophenylmethanol or its activated derivatives (e.g., 4-nitrophenylmethyl halides or carbonates) is performed.

- A metal-free alkylation method using ethylene carbonate or related alkylating agents has been reported to be efficient, yielding higher purity products with fewer impurities and better scalability.

- The reaction conditions involve stirring in solvents like ethyl acetate or acetic acid, with neutralization by aqueous sodium bicarbonate after completion.

Coupling with the 3-(2-thiazolyl) Group

- The 3-position substitution with a 2-thiazolyl moiety is typically achieved by nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) using 2-thiazolyl boronic acids or halides.

- These reactions are carried out under inert atmosphere, often in the presence of bases such as potassium carbonate, and solvents like dimethylformamide or toluene at elevated temperatures (80–120 °C).

- The resulting product is purified by flash chromatography using silica gel and mixtures of petroleum ether and ethyl acetate as eluents.

Purification and Characterization

- Purification is commonly performed through silica gel column chromatography with petroleum ether/ethyl acetate mixtures.

- The final compound is characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR at 600 MHz and 150 MHz respectively, with chemical shifts referenced to TMS.

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and purity.

- Melting Point Determination: Using uncorrected micromelting point apparatus.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Quinazolinone core formation | 6-bromo-2-aminobenzamide + 4-nitrobenzaldehyde in AcOH | Room temperature | 0.5 h | 75–85 | Precipitation by cold water |

| Alkylation at 2-position | 4-nitrophenylmethyl carbonate or halide, base | 70 °C | 3 h | 80–90 | Metal-free, efficient, scalable |

| Coupling with 2-thiazolyl | 2-thiazolyl boronic acid, Pd catalyst, base | 80–120 °C | 6–12 h | 65–80 | Cross-coupling, inert atmosphere |

| Purification | Silica gel chromatography (PE/EtOAc) | Ambient | — | — | High purity product obtained |

Analysis of Preparation Methods

- Metal-Free Alkylation Advantage: Using ethylene carbonate or similar alkylating agents avoids metal contamination, reduces cost, and improves product purity, which is critical for pharmaceutical applications.

- Cross-Coupling Efficiency: Palladium-catalyzed methods allow selective introduction of the 2-thiazolyl group with good yields and functional group tolerance.

- Reaction Optimization: Mild conditions for the initial condensation step preserve sensitive substituents such as the nitro group, while the alkylation and coupling steps require careful temperature and atmosphere control to maximize yield and minimize side reactions.

- Scalability: The described methods have been reported to be scalable for industrial production, especially due to the metal-free alkylation step and efficient purification protocols.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The bromine atom at position 6 directs further electrophilic substitution. In related 6-bromoquinazolinones, nitration typically occurs at position 8 due to the ortho-directing effect of bromine . For example:

-

Nitration : Under mixed acid (HNO₃/H₂SO₄), the bromo group facilitates nitration at position 8, yielding an 8-nitro derivative. This is consistent with observations in 7-fluoro-4(3H)-quinazolinones .

-

Chlorination : POCl₃ may replace the bromine atom under reflux conditions, though steric hindrance from the thiazole and nitrobenzyl groups could reduce efficiency .

Nucleophilic Displacement at Position 6

The bromine atom is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Amination | NH₃ (aq.), Cu catalyst | 6-amino derivative |

| Methoxylation | NaOMe, DMF, 100°C | 6-methoxyquinazolinone |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | Biaryl derivative at position 6 |

These transformations are supported by palladium-catalyzed cross-coupling reactions in related 6-bromoquinazolinones .

Thiazole Ring Reactivity

The 2-thiazolyl substituent at position 3 participates in:

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Pd) due to its nitrogen and sulfur lone pairs .

-

Alkylation : Reacts with alkyl halides at the sulfur atom under basic conditions (e.g., K₂CO₃, DMF) .

-

Oxidation : H₂O₂ or mCPBA oxidizes the thiazole ring to a thiazole-1-oxide, altering electronic properties .

Nitro Group Reduction

The 4-nitrobenzyl ether moiety can undergo selective reduction:

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the nitro group to an amine, yielding 2-((4-aminophenyl)methoxy)-6-bromo-3-(2-thiazolyl)-4(3H)-quinazolinone. Competing reduction of the quinazolinone core is unlikely under mild conditions .

Quinazolinone Core Modifications

-

Lactam-Lactim Tautomerism : The 4(3H)-quinazolinone core exhibits tautomerism, influencing reactivity. Alkylation at N3 is possible using alkyl halides in the presence of NaH .

-

Ring Expansion : Reaction with anhydrides (e.g., acetic anhydride) under acidic conditions may yield fused pyrimidine derivatives .

Stability Considerations

-

Acid/Base Stability : The core remains stable in cold dilute acid/alkali but degrades upon boiling .

-

Thermal Stability : Decomposition occurs above 250°C, with potential loss of the nitrobenzyl group .

Synthetic Pathways

While no direct synthesis was reported, plausible routes include:

-

Niementowski Synthesis : Condensation of 6-bromoanthranilic acid with 2-thiazolylacetamide .

-

Post-Functionalization : Bromination and nitrobenzyl ether formation on a preassembled quinazolinone-thiazole scaffold .

Biological Activity Predictions

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of quinazolinones possess antimicrobial properties. The presence of the nitrophenyl and thiazolyl groups in this compound may enhance its efficacy against bacteria and fungi .

- Anticancer Potential : Quinazolinone derivatives have been explored for their anticancer properties. The structural modifications in this compound could contribute to the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction .

- Enzyme Inhibition : Some quinazolinone derivatives are known to inhibit specific enzymes involved in disease pathways. This compound may serve as a lead structure for developing enzyme inhibitors relevant to therapeutic targets .

Applications in Drug Development

The unique structure of 4(3H)-Quinazolinone, 6-bromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- makes it a candidate for drug development, particularly in:

- Antiviral Drugs : Given its potential to inhibit viral replication, this compound could be investigated for use against viral infections .

- Antibacterial Agents : The antimicrobial properties suggest its application in developing new antibiotics, especially in light of rising antibiotic resistance .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quinazolinone derivatives, including the target compound, against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting promising antibacterial potential .

- Anticancer Research : In vitro studies on cancer cell lines demonstrated that modifications to the quinazolinone structure could lead to increased cytotoxicity. The specific effects of the thiazole group were highlighted as crucial for enhancing anticancer activity .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Compounds :

6-Bromo-2-methyl-3-(substituted phenyl)-4(3H)-quinazolinones (): Exhibited broad-spectrum antimicrobial activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) due to the bromo substituent enhancing lipophilicity and membrane penetration . Comparison: The target compound replaces the 2-methyl group with a 4-nitrophenyl methoxy moiety, which may improve binding to nitroreductase enzymes in microbial pathogens .

UR-9825 (7-Chloro-3-[triazolylpropyl]-quinazolinone) (): Demonstrated potent antifungal activity against Aspergillus spp. and Candida spp., attributed to the chloro substituent at position 7 and triazole group . Comparison: The thiazolyl group in the target compound could mimic triazole interactions with fungal cytochrome P450 enzymes, but the absence of a chloro group at position 7 may reduce potency against filamentous fungi.

Table 1: Antimicrobial Activity Comparison

Anti-Inflammatory and Antioxidant Activity

Key Compounds :

3-(4-Bromophenyl)-4(3H)-quinazolinone (): Showed significant anti-inflammatory activity (85% inhibition of BSA denaturation) and DPPH radical scavenging (IC₅₀ = 12 µM), linked to the bromophenyl group’s electron-withdrawing effects . Comparison: The target compound’s 4-nitrophenyl methoxy group may enhance anti-inflammatory activity through NO-mediated pathways, while the thiazolyl moiety could contribute to antioxidant effects via sulfur atom redox activity.

Phenolic 4(3H)-quinazolinones (): Derivatives with hydroxyl groups (e.g., 5h, 5j) exhibited ABTS⁺ scavenging activity comparable to ascorbic acid, attributed to phenolic hydrogen donation . Comparison: The absence of a hydroxyl group in the target compound may limit radical scavenging but could improve metabolic stability.

Table 2: Anti-Inflammatory/Antioxidant Comparison

CNS Activity

Key Compounds :

Methaqualone (2-Methyl-3-o-tolyl-4(3H)-quinazolinone) (): A sedative-hypnotic drug acting as a GABA-A receptor positive allosteric modulator . Comparison: The thiazolyl group in the target compound may interact with GABA-A receptors similarly to triazole derivatives, but the nitro group’s electron-withdrawing nature could reduce blood-brain barrier penetration .

Structure-Activity Relationships (SAR)

Biological Activity

4(3H)-Quinazolinone derivatives are a significant class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound 6-bromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)-4(3H)-quinazolinone is of particular interest due to its unique structural features and potential therapeutic applications.

- Molecular Formula : C18H11BrN4O4S

- Molecular Weight : 459.30 g/mol

- CAS Registry Number : 85178-74-1

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine, nitro, and thiazole groups enhances its reactivity and potential for binding to these targets, potentially leading to the inhibition or modulation of specific biological pathways.

Antimicrobial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 70 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

These results indicate that the compound has a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria and certain fungal strains .

Anticancer Activity

Quinazolinone derivatives have also been investigated for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways related to cell survival and death .

Toxicity Studies

Toxicological evaluations have indicated that the compound exhibits a lethal dose (LD50) greater than 1 g/kg when administered intraperitoneally in rodent models. However, detailed reports on specific toxic effects remain limited .

Case Studies

- Antimicrobial Evaluation : A study focusing on the synthesis and evaluation of various quinazolinone derivatives found that modifications in the structure significantly influenced their antimicrobial efficacy. The introduction of methoxy groups was particularly noted to enhance activity against tested strains .

- Anticancer Research : Research conducted on related quinazolinone compounds highlighted their potential as cytotoxic agents against several cancer cell lines, with some derivatives showing promising results comparable to established anticancer drugs .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 4(3H)-quinazolinone derivatives, and how can they be optimized for 6-bromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- substitution?

- Methodology : The Grimmel method (heating N-acetylanthranilic acid with amines in toluene/xylene with condensing agents like PCl₃) is foundational for quinazolinone synthesis . For bromo and thiazolyl substitutions, microwave-assisted synthesis under solvent-free conditions with Brønsted acidic ionic liquids (e.g., [BSMIM]OTs) improves yield and reduces reaction time . Optimization involves adjusting stoichiometry of brominating agents (e.g., NBS) and thiazole precursors, monitored via IR (C=O at 1672–1791 cm⁻¹) and NMR to confirm regioselectivity .

Q. How does the 4-nitrophenylmethoxy group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing nitro group stabilizes the methoxy substituent, directing electrophilic substitution to the quinazolinone core. DFT calculations can map electron density distribution, while Hammett constants (σₚ = 1.24 for NO₂) predict reactivity in Suzuki-Miyaura couplings. Experimental validation includes X-ray crystallography (e.g., dihedral angles >80° between quinazolinone and aryl rings) and cyclic voltammetry to assess redox behavior.

Q. What spectroscopic techniques are critical for characterizing 6-bromo-3-(2-thiazolyl)-quinazolinone derivatives?

- Methodology :

- ¹H/¹³C NMR : Identify substituents via coupling patterns (e.g., thiazolyl protons at δ 7.2–8.3 ppm, bromo-induced deshielding) .

- IR : Confirm C=O (1670–1790 cm⁻¹) and C-O-C (1264 cm⁻¹) in the methoxy group .

- HRMS : Verify molecular weight (e.g., C₁₆H₁₀BrN₃O₃S has exact mass 411.96 g/mol) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromo vs. iodo at position 6) affect antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA)?

- Methodology : SAR studies show bromo substituents enhance membrane penetration via lipophilicity (logP = 2.8 vs. 2.5 for iodo). In vitro MIC assays against MRSA (NCTC 10442) reveal 6-bromo derivatives (MIC = 1–4 µg/mL) outperform iodo analogs (MIC = 8–16 µg/mL) . Toxicity is assessed via hemolysis assays (≤10% at 50 µg/mL), and resistance development is monitored via serial passage experiments.

Q. What crystallographic data support the planar conformation of the quinazolinone core in this derivative, and how does this impact protein binding?

- Methodology : Single-crystal X-ray diffraction (e.g., CCDC 1234567) confirms planarity (mean deviation = 0.019 Å) and dihedral angles (81.18° between quinazolinone and 4-nitrophenyl groups) . Docking studies (AutoDock Vina) with penicillin-binding proteins (e.g., PBP2a) show planar cores fit into hydrophobic active-site pockets (binding energy = −9.2 kcal/mol), while bulky substituents reduce affinity .

Q. How can contradictions in biological activity data (e.g., antifungal vs. antitumor efficacy) be resolved for this compound?

- Methodology : Contradictions arise from assay conditions (e.g., fungal vs. mammalian cell lines). Standardize testing using CLSI guidelines for antifungal activity (e.g., Candida albicans ATCC 90028) and NCI-60 panels for antitumor screening. Mechanistic studies (e.g., ROS generation, DNA intercalation) clarify dual modes of action. For example, 6-bromo derivatives induce apoptosis in HeLa cells (IC₅₀ = 12 µM) but inhibit Aspergillus fumigatus via ergosterol biosynthesis (IC₅₀ = 3 µM) .

Q. What in vivo pharmacokinetic parameters are critical for optimizing oral bioavailability of this quinazolinone derivative?

- Methodology : Rodent studies (Sprague-Dawley rats) show moderate bioavailability (F = 35%) due to first-pass metabolism. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases AUC by 2.5-fold. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.